PSMA-Targeted Imaging Probe Affinity: 2-Indanylglycine (Igl) vs. 2-Naphthylalanine (2-Nal) vs. 3,3-Diphenylalanine (Dip)
In PSMA-targeted probes, replacing the 2-naphthylalanine (2-Nal) in PSMA-617 with 2-indanylglycine (Igl) to produce HTK01166 results in a 4.7-fold lower binding affinity (higher Ki), while replacement with 3,3-diphenylalanine (Dip) in HTK01167 yields a 20.9-fold lower affinity. This demonstrates that Igl offers an intermediate, tunable affinity profile distinct from the tight-binding 2-Nal and the weak-binding Dip, allowing researchers to modulate tumor uptake and kidney retention [1].
| Evidence Dimension | PSMA binding affinity (Ki) |
|---|---|
| Target Compound Data | Ga-HTK01166 (contains Igl): Ki = 5.74 ± 2.48 nM |
| Comparator Or Baseline | Ga-PSMA-617 (contains 2-Nal): Ki = 1.23 ± 0.08 nM; Ga-HTK01167 (contains Dip): Ki = 25.7 ± 9.84 nM |
| Quantified Difference | Igl-containing probe exhibits 4.7-fold lower affinity vs. 2-Nal, and 4.5-fold higher affinity vs. Dip |
| Conditions | In vitro competition binding assay using LNCaP cell lysates and [125I]I-BA-KuE as radioligand |
Why This Matters
This intermediate affinity profile is crucial for optimizing tumor-to-kidney contrast in PSMA-targeted imaging and therapy, as excessively high affinity can increase renal retention and toxicity.
- [1] Kuo HT, et al. Effects of Linker Modification on Tumor-to-Kidney Contrast of 68Ga-Labeled PSMA-Targeted Imaging Probes. Mol Pharm. 2018;15(8):3502-3511. doi: 10.1021/acs.molpharmaceut.8b00499. View Source
